![molecular formula C6H8N2O2 B1529704 1,5-Dimethyl-1H-imidazole-2-carboxylic acid CAS No. 1196155-94-8](/img/structure/B1529704.png)
1,5-Dimethyl-1H-imidazole-2-carboxylic acid
Overview
Description
1,5-Dimethyl-1H-imidazole-2-carboxylic acid is a chemical compound with the CAS Number: 1196155-94-8 . It has a molecular weight of 140.14 .
Synthesis Analysis
Imidazole compounds have been synthesized using a variety of methods . For instance, one method involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of 1,5-Dimethyl-1H-imidazole-2-carboxylic acid is represented by the InChI code: 1S/C6H8N2O2/c1-4-3-7-5(6(9)10)8(4)2/h3H,1-2H3, (H,9,10) .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,5-Dimethyl-1H-imidazole-2-carboxylic acid include a molecular weight of 140.14 .Scientific Research Applications
Metallo-β-Lactamase Inhibitors
Imidazole derivatives have been studied for their potential as inhibitors of metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. “1,5-Dimethyl-1H-imidazole-2-carboxylic acid” could potentially serve as a scaffold for developing new inhibitors to combat antibiotic resistance .
Antimicrobial Agents
Imidazoles and their derivatives exhibit antimicrobial properties. Research has shown that certain imidazole compounds have good antimicrobial potential against various bacteria such as S. aureus, E. coli, and B. subtilis . The specific compound may also be evaluated for its antimicrobial efficacy.
Synthesis of Functional Molecules
Imidazoles are key components in functional molecules used in various everyday applications. The regiocontrolled synthesis of substituted imidazoles, including “1,5-Dimethyl-1H-imidazole-2-carboxylic acid”, is important for creating molecules with desired properties for industrial applications .
Therapeutic Potential
Imidazole containing compounds have been explored for their therapeutic potential in treating various conditions. While specific studies on “1,5-Dimethyl-1H-imidazole-2-carboxylic acid” may not be available, its structural similarity to other therapeutic imidazoles suggests possible medical applications .
Chemical Synthesis
Imidazoles are utilized in chemical synthesis as intermediates or catalysts due to their unique chemical properties. “1,5-Dimethyl-1H-imidazole-2-carboxylic acid” could be used in synthetic pathways to create complex molecules .
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 1,5-Dimethyl-1H-imidazole-2-carboxylic acid was not found, similar compounds such as 1-Methyl-1H-imidazole-2-carboxylic acid have been associated with certain hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Future Directions
Imidazoles are being deployed in a variety of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . Expedient methods for the synthesis of imidazoles are both highly topical and necessary . Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .
properties
IUPAC Name |
1,5-dimethylimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-5(6(9)10)8(4)2/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQAAVGLGQYLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-imidazole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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